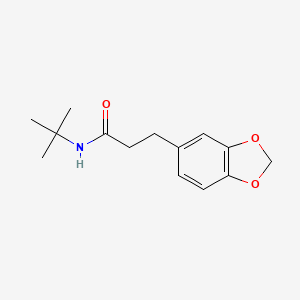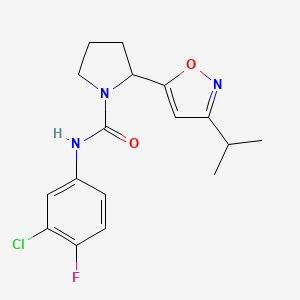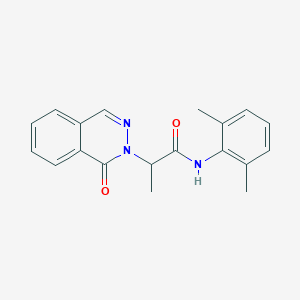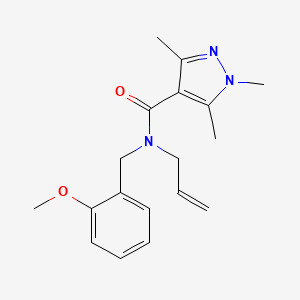
3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a white crystalline powder that is soluble in organic solvents. It has a molecular weight of 277.34 g/mol and a molecular formula of C14H19NO3.
Mechanism of Action
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide reduces the production of these inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide inhibits the activity of COX and LOX enzymes, leading to a reduction in the production of inflammatory mediators. In vivo studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has anti-inflammatory and analgesic effects. It has been shown to reduce pain and inflammation in various animal models of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide is its versatility. It can be used in various fields such as medicine, agriculture, and materials science. It has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide is its low yield. The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide typically yields around 50-60%, making it a relatively expensive compound to work with.
Future Directions
There are many future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide. In medicine, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide could be further studied as a potential treatment for various inflammatory conditions such as arthritis and chronic pain. It could also be studied as a potential anticancer agent. In agriculture, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide could be further studied as a potential pesticide and herbicide. In materials science, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide could be further studied as a potential precursor for the synthesis of various functional materials.
Conclusion
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide is a versatile compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its anti-inflammatory and analgesic properties make it a promising compound for the treatment of various inflammatory conditions. Its insecticidal and herbicidal properties make it a promising compound for use in agriculture. Its versatility as a building block for the synthesis of various functional materials makes it a promising compound for use in materials science. Further research is needed to fully understand the potential of 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide in these various fields.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has been shown to have anti-inflammatory and analgesic properties. It has been studied as a potential treatment for chronic pain, arthritis, and other inflammatory conditions. 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has been studied as a potential pesticide due to its insecticidal properties. It has been shown to be effective against various pests such as aphids, whiteflies, and thrips. 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has also been studied as a potential herbicide due to its ability to inhibit the growth of weeds.
In materials science, 3-(1,3-benzodioxol-5-yl)-N-(tert-butyl)propanamide has been studied as a potential precursor for the synthesis of various materials such as polymers and nanoparticles. It has been shown to be a versatile building block for the synthesis of various functional materials.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-tert-butylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)15-13(16)7-5-10-4-6-11-12(8-10)18-9-17-11/h4,6,8H,5,7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQONLUQNQWTSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-(4-{[2-(3-phenyl-1-piperidinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B4460990.png)


![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)

![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)
![N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B4461041.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
![4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)

![N-(2,4-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461076.png)
